Benzenesulfonamide, N-5-hexenyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-5-hexenyl-4-methyl- is an organic compound with the molecular formula C13H19NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 5-hexenyl and a 4-methyl group.
Preparation Methods
The synthesis of Benzenesulfonamide, N-5-hexenyl-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 5-hexenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzenesulfonamide, N-5-hexenyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-5-hexenyl-4-methyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer .
Comparison with Similar Compounds
Benzenesulfonamide, N-5-hexenyl-4-methyl- can be compared with other similar compounds such as:
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has an ethyl group instead of a 5-hexenyl group.
Benzenesulfonamide, 4-methyl-: This compound lacks the 5-hexenyl group and is primarily used in the synthesis of other organic molecules.
The uniqueness of Benzenesulfonamide, N-5-hexenyl-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81097-32-7 |
---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-hex-5-enyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-5-6-11-14-17(15,16)13-9-7-12(2)8-10-13/h3,7-10,14H,1,4-6,11H2,2H3 |
InChI Key |
UJQMPESLHUQZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.